4-Bromo-3-isopropylbenzaldehyde
Description
4-Bromo-3-isopropylbenzaldehyde is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁BrO. Its structure consists of a benzaldehyde backbone substituted with a bromine atom at the para (4th) position and an isopropyl group at the meta (3rd) position. This compound is of interest in organic synthesis due to the interplay between the electron-withdrawing bromine atom and the electron-donating isopropyl group, which modulates reactivity in electrophilic substitution and nucleophilic addition reactions. The steric bulk of the isopropyl group further influences its physical properties and synthetic applications.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 |
InChI Key |
ODUAVNJBDBECAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-isopropylbenzaldehyde. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Palladium catalyst (Pd) with boronic acids in a basic medium.
Major Products Formed:
Oxidation: 4-Bromo-3-isopropylbenzoic acid.
Reduction: 4-Bromo-3-isopropylbenzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-Bromo-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropylbenzaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the isopropyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity in biological systems.
Comparison with Similar Compounds
Key structural analogs include brominated benzaldehydes with varying substituents (methyl, methoxy, or simpler alkyl groups). These differences significantly impact their physical properties, reactivity, and applications.
Structural and Physical Properties
The following table summarizes critical data for 4-Bromo-3-isopropylbenzaldehyde and its analogs:
| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₁₁BrO | 229.10 | Not reported | Not reported | High in organic solvents |
| 4-Bromo-3-methylbenzaldehyde | 2042-37-7 | C₈H₇BrO | 199.05 | ~80–85* | ~240–245* | Moderate in ethanol |
| 4-Bromobenzaldehyde | 623-00-7 | C₇H₅BrO | 185.02 | 40–42 | 230–232 | Low in water |
| 2-Bromo-3,4-dimethoxybenzaldehyde | Not provided | C₉H₉BrO₃ | 245.08 | 86 | Not reported | Soluble in DMSO |
*Estimated based on substituent effects .
Key Observations:
- Electronic Effects : The isopropyl group donates electrons via induction, slightly counteracting the electron-withdrawing bromine. This contrasts with methoxy groups (e.g., in 2-Bromo-3,4-dimethoxybenzaldehyde), which donate electrons via resonance, significantly altering electrophilic substitution patterns .
- Melting Points : Bulky substituents like isopropyl may elevate melting points compared to smaller groups (e.g., methyl), but direct data for this compound remains unreported. Methoxy-substituted analogs exhibit higher melting points due to hydrogen bonding .
Biological Activity
4-Bromo-3-isopropylbenzaldehyde is an organic compound with a unique structure that influences its biological activity. This compound, a derivative of benzaldehyde, features a bromine atom at the para position and an isopropyl group at the meta position of the benzene ring. The distinct steric and electronic properties imparted by these substituents contribute to its reactivity and potential applications in medicinal chemistry.
The molecular formula of this compound is C10H11BrO. The compound can be synthesized through various methods, including traditional organic synthesis techniques that involve bromination and subsequent reactions to introduce the isopropyl group. The aldehyde functional group allows it to engage in important chemical reactions, such as forming Schiff bases with amines, which are vital in many biochemical processes.
Biological Activity Overview
The biological activity of this compound is primarily influenced by its functional groups. Key aspects include:
- Formation of Schiff Bases : The aldehyde group can react with amino groups in proteins, leading to modifications that may alter protein function and influence various biochemical pathways.
- Cytotoxicity : Compounds structurally similar to this compound have shown varying degrees of cytotoxicity against cancer cells, suggesting potential therapeutic applications .
- Halogen Bonding : The presence of the bromine atom may facilitate halogen bonding interactions, which can affect the compound's behavior in biological systems.
Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies involving related compounds have demonstrated that alterations in substituents can significantly affect antitumor potency. A comparative analysis of various benzaldehyde derivatives showed that compounds with larger substituents at specific positions tended to exhibit enhanced cytotoxic activity against human tumor cell lines such as K562 and HepG2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound has been explored through various studies. A notable study highlighted how substituents at the 3-position of isatin derivatives could enhance their cytotoxicity. This suggests that similar modifications to this compound could lead to improved biological activity .
Case Studies
- Anticancer Activity : In vitro assays have shown that certain derivatives of 4-Bromo compounds exhibit significant anticancer properties. For example, a study evaluated the cytotoxic effects of several brominated compounds on cancer cell lines and found that larger groups at the meta position increased potency against K562 cells .
- Reactivity with Biological Molecules : Interaction studies have demonstrated that this compound can modify amino acids in proteins through its aldehyde functionality, potentially leading to altered biological functions.
Data Table: Comparative Cytotoxicity of Benzaldehyde Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
